molecular formula C18H15Cl2N3OS B2495258 N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide CAS No. 212074-66-3

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide

Cat. No. B2495258
M. Wt: 392.3
InChI Key: CDRZKWLRGBEPFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfanylacetamide derivatives involves multiple steps, starting from precursors like 4-chlorophenoxyacetic acid, leading through processes like esterification, hydrazine hydration, and finally, substitution reactions to yield the target compounds. These synthesized derivatives exhibit significant antibacterial activity, showing their potential as antimicrobial agents (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through techniques like Raman and Fourier transform infrared spectroscopy, complemented by ab initio calculations. These studies reveal the geometric equilibrium, inter and intra-molecular hydrogen bond, and vibrational wavenumbers, providing a deeper understanding of the stereo-electronic interactions that contribute to the compound's stability and activity (Jenepha Mary et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds have been explored through various synthesis routes, leading to the formation of derivatives with antibacterial, hemolytic, and thrombolytic activities. These findings underscore the compound's potential for developing new drugs, especially for treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and stability under physiological conditions, play a crucial role in the compound's applicability. Analog studies have shown that certain derivatives retain high potency while achieving better solubility compared to their parent compounds, which is critical for pharmaceutical applications (Shukla et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including the compound's reactivity towards different reagents and conditions, is vital for tailoring its use in specific applications. Research has shown that the compound and its derivatives exhibit a wide range of activities, from antimicrobial to enzyme inhibition, highlighting its chemical versatility (Savchenko et al., 2020).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide and its derivatives have been the subject of various studies focusing on their synthesis and pharmacological evaluation. These compounds have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria and have shown moderate inhibitory effects on α-chymotrypsin enzyme. The molecular docking studies further revealed active binding sites correlating with their bioactivity data, suggesting their potential in antimicrobial applications (Siddiqui et al., 2014).

Antimicrobial and Anti-enzymatic Potential

Another study involved the synthesis of different N-substituted derivatives showing significant antibacterial and anti-enzymatic potential. The compounds displayed varying degrees of activity against bacterial strains and were evaluated for their hemolytic activity to assess their cytotoxic behavior (Nafeesa et al., 2017).

Vibrational Spectroscopic Analysis and Antiviral Activity

Vibrational spectroscopic analysis of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide revealed its antiviral properties. The study focused on understanding the molecular structure through Raman and Fourier transform infrared spectroscopy, comparing the computational and experimental data. The investigation into its pharmacokinetic properties suggested potential inhibition activities against viruses (Jenepha Mary et al., 2022).

Safety And Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new synthetic routes to improve its production.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZKWLRGBEPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide

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